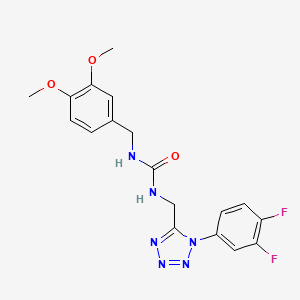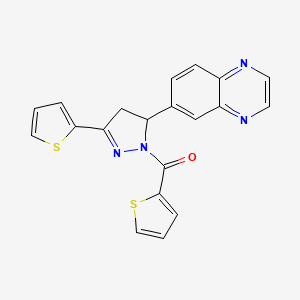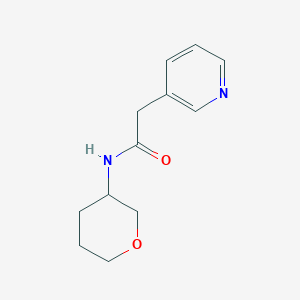
3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, also known as IPIP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPIP is a pyrazole derivative that has been synthesized through a simple and efficient method, making it a promising candidate for further research.
Scientific Research Applications
Synthesis and Molecular Corroboration
Research has detailed the synthesis of novel pyrazoles, including compounds structurally related to 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide, emphasizing their potential in drug discovery due to their biological properties. These studies often involve the synthesis of precursors followed by reactions that yield novel pyrazole derivatives. The synthesized compounds have been evaluated for their antioxidant, anti-cancer, and anti-inflammatory properties. For example, a study explored the synthesis and biological evaluation of pyrazole derivatives, highlighting their potential COX-2 inhibition and anti-inflammatory properties through molecular docking studies (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Biological Evaluation and Potential Medicinal Applications
Several studies have focused on the biological evaluation of pyrazole derivatives, assessing their antioxidant, antitumor, antimicrobial, and anti-inflammatory activities. This research underscores the therapeutic potential of pyrazole compounds, with findings indicating potent antioxidant and antitumor activity for certain derivatives. For instance, research into aromatic C-nucleoside derivatives containing pyrazole units found significant antioxidant and antitumor activities, pointing towards their potential medicinal applications (El Sadek et al., 2014).
Structural and Spectroscopic Studies
Research has also involved the structural characterization and spectroscopic studies of pyrazole derivatives, providing insights into their conformational properties and stability. These studies often employ various spectroscopic techniques and computational methods to elucidate the compounds' structures and to predict their behavior in biological systems. For example, a study on (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide explored its structure and potential anti-diabetic properties through molecular docking studies, revealing its interaction with proteins and suggesting its therapeutic potential (Karrouchi et al., 2021).
Corrosion Protection
Additionally, research has extended to the application of pyrazole derivatives in corrosion protection, demonstrating their effectiveness as inhibitors for mild steel in acidic conditions. Such studies highlight the versatility of pyrazole compounds, not only in biological contexts but also in industrial applications (Paul, Yadav, & Obot, 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-isopropylbenzaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "3-isopropyl-1H-pyrazole-5-carbohydrazide", "4-isopropylbenzaldehyde", "Catalyst" ], "Reaction": [ "To a stirred solution of 3-isopropyl-1H-pyrazole-5-carbohydrazide in a suitable solvent, add a catalytic amount of the catalyst.", "Add 4-isopropylbenzaldehyde to the reaction mixture and stir for several hours at room temperature.", "Heat the reaction mixture to reflux for several hours until the reaction is complete.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry under vacuum to obtain the desired product." ] } | |
CAS RN |
1284271-97-1 |
Product Name |
3-Isopropyl-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide |
Molecular Formula |
C17H22N4O |
Molecular Weight |
298.39 |
IUPAC Name |
5-propan-2-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-11(2)14-7-5-13(6-8-14)10-18-21-17(22)16-9-15(12(3)4)19-20-16/h5-12H,1-4H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
UUYSUYUPTJNPDE-VCHYOVAHSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2370171.png)

![N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide](/img/structure/B2370174.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2370175.png)
![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2370179.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2370180.png)


![3-(ethylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2370187.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2370188.png)
![Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2370191.png)

![2-amino-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2370193.png)
![5-{[(4-Methoxyphenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2370194.png)